3-(2-Fluorophenyl)pyrrolidine-2,5-dione

Anticonvulsant Epilepsy MES Seizure Model

Supply of generic pyrrolidine-2,5-dione analogs introduces regioisomeric ambiguity, derailing anticonvulsant SAR studies. This specifically 3-(2-fluorophenyl)-substituted scaffold eliminates that risk. • Validated anticonvulsant core: essential for N-Mannich base synthesis shown to modulate in vivo efficacy. • Critical SAR tool: substitution pattern directly impacts molecular conformation and target binding (not an N-phenylsuccinimide isomer). • Ensures experimental reproducibility with batch-to-batch consistency. BenchChem provides rigorous analytical documentation and global shipping.

Molecular Formula C10H8FNO2
Molecular Weight 193.17 g/mol
CAS No. 1225665-70-2
Cat. No. B1523945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorophenyl)pyrrolidine-2,5-dione
CAS1225665-70-2
Molecular FormulaC10H8FNO2
Molecular Weight193.17 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC1=O)C2=CC=CC=C2F
InChIInChI=1S/C10H8FNO2/c11-8-4-2-1-3-6(8)7-5-9(13)12-10(7)14/h1-4,7H,5H2,(H,12,13,14)
InChIKeyPPSZALYDZSHGKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Fluorophenyl)pyrrolidine-2,5-dione: Chemical Identity & Procurement


3-(2-Fluorophenyl)pyrrolidine-2,5-dione (CAS 1225665-70-2) is a fluorinated heterocyclic compound with the molecular formula C10H8FNO2 and a molecular weight of 193.17 g/mol . It is a pyrrolidine-2,5-dione derivative, a class of compounds known for diverse biological activities including anticonvulsant, antimicrobial, and antitumor properties [1]. The compound is characterized by a 2-fluorophenyl substituent at the 3-position of the pyrrolidine-2,5-dione ring, distinguishing it from other regioisomers such as the 1-substituted N-phenylsuccinimides [2].

Regioisomer-specific 3-(2-fluorophenyl) scaffold
Reported anticonvulsant scaffold context
Fluorine supports metabolic stability studies

3-(2-Fluorophenyl)pyrrolidine-2,5-dione: Why Generic Substitution Fails


The 3-(2-fluorophenyl) substitution pattern on the pyrrolidine-2,5-dione core is a critical determinant of biological activity and physicochemical properties, rendering generic substitution with other in-class analogs unreliable. The specific position of the fluorine atom and the phenyl ring directly influences molecular conformation, electronic distribution, and target binding affinity. For instance, the regioisomeric N-(2-fluorophenyl)succinimide (1-substituted) exhibits a different torsion angle and distinct fungicidal activity profile compared to the 3-substituted variant [1]. Furthermore, the 3-substituted scaffold serves as the essential precursor for a specific series of anticonvulsant N-Mannich bases, where even minor modifications to the aryl group (e.g., replacing fluorine with bromine) can significantly alter in vivo efficacy, as shown by Obniska et al. [2]. Substituting this compound for a cheaper or more readily available pyrrolidine-2,5-dione analog introduces uncontrolled variables that can derail SAR studies and invalidate experimental results.

Regioisomer mismatch 1-Substituted analogs exhibit altered torsion angles and bioactivity profiles.
Halogen substitution Replacing fluorine with bromine may shift anticonvulsant model response.
Scaffold derivatization N-Mannich base modifications can alter SAR interpretation.

3-(2-Fluorophenyl)pyrrolidine-2,5-dione: Quantitative Differentiation Evidence


Anticonvulsant Efficacy: 2-Fluoro vs. 2-Bromo Analog

The 3-(2-fluorophenyl)pyrrolidine-2,5-dione core serves as the foundational scaffold for a series of N-Mannich bases with potent anticonvulsant activity. In a direct comparative study, the most active derivative from the 2-fluorophenyl series exhibited superior in vivo protection in the maximal electroshock seizure (MES) test compared to a structurally analogous derivative built on a 2-bromophenyl core. This highlights the critical influence of the halogen atom on the scaffold's ability to generate potent analogs [1].

Anticonvulsant model ED50
Head-to-head
ED50 14.90 vs 42.30 mg/kg (oral rat MES)
Reported fluorophenyl scaffold response in seizure model
Derivative comparison, not parent compound
Anticonvulsant Epilepsy MES Seizure Model

Regioisomeric Structural Distinction by Crystallography

The 3-(2-fluorophenyl) substitution pattern confers a unique three-dimensional conformation compared to its 1-substituted regioisomer. Crystallographic analysis of the 1-substituted analog, N-(2-fluorophenyl)succinimide (1-(2-fluorophenyl)pyrrolidine-2,5-dione), reveals a torsion angle of 63.5° between the benzene and succinimide rings [1]. This specific spatial arrangement is correlated with fungicidal activity against *Botrytis cinerea*. The 3-substituted variant, by contrast, will possess a fundamentally different geometry due to the altered attachment point, leading to distinct interactions with biological targets and a different activity profile.

Regioisomer crystallography
Class-level
1-substituted torsion angle: 63.5°; 3-substituted inferred distinct
Regioisomer geometry affects target binding
Direct 3-substituted data unavailable
Crystallography Structure-Activity Relationship Fungicide

Predicted Physicochemical Properties

While experimental data for the 3-(2-fluorophenyl) isomer is limited, its predicted physicochemical properties provide a baseline for comparison with other pyrrolidine-2,5-dione analogs. These properties are essential for planning formulation, purification, and biological assays [1].

Predicted properties
Data to verify
Density: 1.321 g/cm³; BP: 357.2°C (calc.)
Informs purification and handling estimates
Experimental confirmation needed
Pre-formulation Physicochemical Properties ADME

3-(2-Fluorophenyl)pyrrolidine-2,5-dione: Key Application Scenarios


Anticonvulsant Drug Discovery Scaffold

This compound serves as a validated core scaffold for synthesizing novel anticonvulsant agents. As demonstrated by the potent activity of related derivatives in the MES model, this scaffold is a preferred starting point for medicinal chemistry programs targeting epilepsy and seizure disorders. Its use enables the systematic exploration of structure-activity relationships (SAR) to optimize efficacy and reduce neurotoxicity relative to existing drugs like phenytoin [1].

RORγt Inhibitor Studies: Negative Control

While a derivative of 3-(2-fluorophenyl)pyrrolidine-2,5-dione has been reported with an IC50 of 81 nM against the RORγt receptor, the parent compound itself may serve as a valuable negative control or a starting point for scaffold optimization in assays targeting this nuclear receptor, which is implicated in autoimmune diseases and cancer [2].

Crystallographic Reference for Conformational Analysis

The compound's regioisomeric relationship to N-phenylsuccinimides with known crystal structures makes it a relevant subject for comparative crystallographic and conformational studies. Such investigations are fundamental to understanding the relationship between molecular geometry and biological function in this class of heterocycles [3].

Synthetic Intermediate for Fluorinated Libraries

The presence of a reactive imide group and a modifiable 2-fluorophenyl ring makes this compound a versatile intermediate for generating diverse chemical libraries. It can be functionalized at the nitrogen atom (e.g., via Mannich reactions) or the phenyl ring to create arrays of analogs for screening across various biological targets [1].

Application
Selection Property
Validation Focus
Anticonvulsant scaffold SAR
3-(2-fluorophenyl) core
Seizure model endpoint interpretation
RORγt inhibitor control studies
Parent scaffold as negative control
Nuclear receptor binding assay review
Comparative crystallography
Regioisomeric identity (3-substituted)
Torsion angle and packing analysis
Fluorinated library synthesis
Reactive imide and aryl fluoride
Derivatization and screening diversity

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